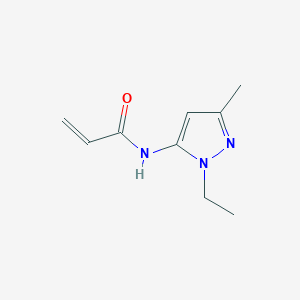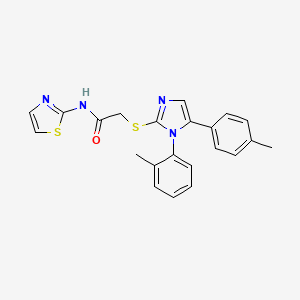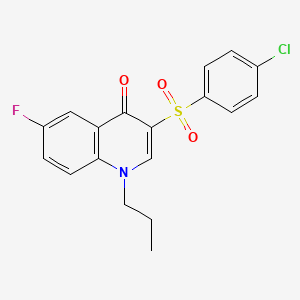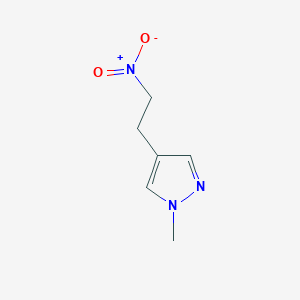![molecular formula C27H26N4OS2 B2539176 3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-62-4](/img/structure/B2539176.png)
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, often associated with a variety of pharmacological properties, including antimicrobial and antihypertensive activities . The presence of a benzo[d]thiazol-2(3H)-one moiety could also contribute to the compound's biological activity, as similar structures have been reported to possess antibacterial properties .
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions starting from various precursors. For instance, 3,4,5-trisubstituted 4H-1,2,4-triazoles can be synthesized through a series of reactions starting with an alkyl substituent at C3 and various side chains at N4 . Similarly, the synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one involves a four-step reaction starting from benzimidinium chloride . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the dihedral angles and the presence of supramolecular interactions such as hydrogen bonds and C–H···π interactions . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including cyclization, condensation, and Michael addition reactions, to form a wide range of heterocyclic structures . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular aggregation in solution, as observed in spectroscopic studies . Solvent effects can lead to different spectral forms, indicating changes in molecular interactions and aggregation behavior. These properties are essential for understanding the compound's solubility, stability, and overall behavior in biological systems.
Scientific Research Applications
Biological Activity
Several studies have focused on the synthesis and characterization of triazole and thiazole derivatives, demonstrating significant biological activities. For instance, compounds with a structure similar to the query compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Such compounds have been found toxic to bacteria, with specific derivatives showing enhanced toxicity due to certain substituents like chlorine or methoxy groups (Uma et al., 2017). This suggests a potential application in developing new antimicrobial agents.
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole derivatives, which share functional groups with the queried compound, has shown promise for industrial applications. These derivatives have been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating good efficiency that increases with concentration. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a potential application in protecting metals from corrosion (Yadav et al., 2013).
Anticancer Properties
Derivatives of 1,2,4-triazole have been explored for their anticancer properties. Studies have synthesized and evaluated the anticancer activity of these compounds against various cancer cell lines, including melanoma, breast, and pancreatic cancers. Certain derivatives have shown selective activity against melanoma and breast cancer cell lines, highlighting their potential as candidates for further investigation in cancer treatment (Ostapiuk et al., 2015).
Molecular Interactions and Solvent Effects
The effects of temperature and solvents on the molecular interactions of compounds bearing triazole and thiadiazole moieties have been studied. Thermo-acoustical parameters in different solvents have been evaluated to understand how changes in solvent and structural modifications affect various thermodynamic and acoustical parameters. This research is crucial for the design of compounds with desired physical and chemical properties for specific applications (Godhani et al., 2019).
properties
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS2/c1-19-12-13-20(2)22(16-19)18-33-26-29-28-25(30(26)15-14-21-8-4-3-5-9-21)17-31-23-10-6-7-11-24(23)34-27(31)32/h3-13,16H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNBGNFYGMNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)
![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)

![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)
![N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2539100.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)
